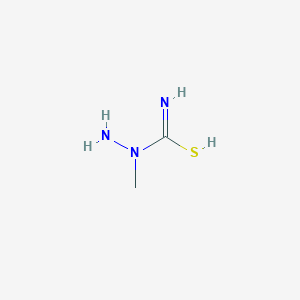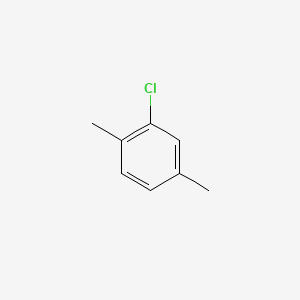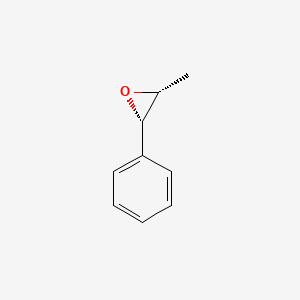
trihexylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihexylsilane is an organosilicon compound with the molecular formula C18H40Si . It is a colorless to light yellow liquid that is primarily used as a reagent in organic synthesis. This compound is known for its high boiling point and reactivity, making it a valuable compound in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trihexylsilane can be synthesized through the hydrosilylation of hexene with trichlorosilane, followed by reduction with lithium aluminum hydride. The reaction conditions typically involve:
Hydrosilylation: This step requires a catalyst, such as platinum or rhodium, and is conducted at elevated temperatures.
Reduction: The reduction step involves the use of lithium aluminum hydride in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrosilylation: Using industrial-grade catalysts and reactors to ensure efficient conversion.
Purification: The crude product is purified through distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trihexylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound is used with catalysts like palladium or platinum.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly used.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds, such as alcohols and amines.
Substitution: Various organosilicon compounds.
Applications De Recherche Scientifique
Trihexylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in hydrosilylation reactions.
Biology: Employed in the synthesis of bioactive molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
Trihexylsilane exerts its effects through its ability to donate hydride ions (H-) in chemical reactions. This hydride transfer is facilitated by the silicon-hydrogen bond, which is relatively weak and easily broken. The molecular targets and pathways involved include:
Hydrosilylation: The silicon-hydrogen bond adds across double bonds in alkenes and alkynes.
Reduction: The hydride ion reduces carbonyl compounds to alcohols and amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Similar reactivity but lower boiling point.
Triphenylsilane: Higher stability but less reactive.
Trimethylsilane: Lower molecular weight and boiling point.
Uniqueness
Trihexylsilane is unique due to its high boiling point and reactivity, making it suitable for reactions requiring elevated temperatures. Its longer alkyl chains also provide steric hindrance, which can influence the selectivity of reactions .
Propriétés
IUPAC Name |
trihexylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h19H,4-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNSYFQZHBBNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[SiH](CCCCCC)CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2929-52-4 |
Source


|
| Record name | Trihexylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(NE)-N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide](/img/structure/B7801043.png)
![sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7801044.png)






